molecular formula C14H18N2O3 B6642549 N-(2-ethoxyphenyl)-6-oxopiperidine-3-carboxamide

N-(2-ethoxyphenyl)-6-oxopiperidine-3-carboxamide

Cat. No.: B6642549
M. Wt: 262.30 g/mol
InChI Key: KHVRVSXHLSHKGS-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-6-oxopiperidine-3-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of an ethoxyphenyl group attached to a piperidine ring, which also contains a carboxamide and a ketone functional group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-6-oxopiperidine-3-carboxamide typically involves the reaction of 2-ethoxyaniline with a suitable piperidine derivative. One common method involves the use of diethyl oxalate and o-ethylaniline as starting materials . The reaction proceeds through a series of steps, including the formation of an intermediate oxamide, which is then cyclized to form the piperidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. This may involve the use of specific catalysts and solvents to facilitate the reaction and improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-6-oxopiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-(2-ethoxyphenyl)-6-oxopiperidine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-6-oxopiperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

N-(2-ethoxyphenyl)-6-oxopiperidine-3-carboxamide can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-6-oxopiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-2-19-12-6-4-3-5-11(12)16-14(18)10-7-8-13(17)15-9-10/h3-6,10H,2,7-9H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVRVSXHLSHKGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2CCC(=O)NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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